[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol

Stereochemistry Analytical Chemistry Quality Control

This is the precise (2S,3aS,7aS) stereoisomer—not a racemic mixture or diastereomer. The cis-fused octahydroindole core is mandated for the Perindopril synthetic pathway; using a trans-fused (3aR) analog will destroy enantiopurity and yield. Each batch is supplied with full stereochemical characterization to support pharmacopoeial compliance and catalyst development.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13309115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2)CO
InChIInChI=1S/C9H17NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h7-11H,1-6H2/t7-,8-,9-/m0/s1
InChIKeyAMFOSVYIMMVTKU-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide: [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol - Core Identifiers and Technical Specifications


[(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol (CAS: 142138-82-7) is a chiral bicyclic amino alcohol derivative with a stereochemically defined octahydroindole scaffold [1]. With a molecular formula of C9H17NO, a molecular weight of 155.24 g/mol, and three defined stereocenters (2S, 3aS, 7aS), it serves as a conformationally stable intermediate for asymmetric synthesis [1][2]. Its bifunctional reactivity, derived from both hydroxyl and secondary amine groups, enables versatile derivatization for the synthesis of chiral ligands, catalysts, and pharmaceutical building blocks [2].

Critical Supply Chain Alert: Why In-Class Compounds Cannot Replace [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol in Stereoselective Synthesis


Substituting [(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol with a generic octahydroindole analog—such as a different stereoisomer, a carboxylic acid derivative, or an unprotected amine—risks catastrophic failure in stereoselective reactions. The octahydroindole core possesses multiple chiral centers, and its cis- vs. trans-fused ring conformation dramatically alters molecular geometry, impacting binding affinity and catalytic performance . For example, the cis-fused (2S,3aS,7aS) isomer essential for the Perindopril synthetic pathway differs fundamentally from the trans-fused (2S,3aR,7aS) isomer used in Trandolapril, and these scaffolds are not interchangeable without compromising downstream enantiopurity and yield [1]. The specific (2S,3aS,7aS) configuration ensures the correct presentation of the hydroxymethyl functional handle for further derivatization, a precision that is lost with racemic or diastereomeric mixtures [2].

Quantitative Evidence of Differentiation: Head-to-Head Performance Data for [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol


Stereochemical Purity: Direct Diastereomeric Comparison via Low-Temperature NMR

The conformational stability and stereochemical identity of octahydroindole derivatives, including the target (2S,3aS,7aS)-methanol, can be distinguished from alternative isomers using advanced NMR techniques. A study on isomeric N-acyl octahydroindoles demonstrated that the relative populations of different forms can be resolved as a 2:1 ratio at -60°C using COSY and NOE experiments [1]. This level of analytical distinction is critical for procurement decisions where absolute stereochemical fidelity is non-negotiable, such as in the synthesis of enantiopure active pharmaceutical ingredients (APIs).

Stereochemistry Analytical Chemistry Quality Control

Downstream Synthetic Utility: Derivatization Yields and Selectivity vs. Non-Functionalized Scaffolds

The bifunctional nature of [(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol—specifically the presence of the hydroxymethyl group—is essential for achieving high yields and selectivity in downstream reactions, a capability absent in simpler octahydroindole scaffolds like the unsubstituted octahydroindole. When used as a reactant, this compound facilitates Michael addition reactions with exceptional outcomes: high enantioselectivity (up to 98% ee), excellent yield, and remarkable cis/trans regioselectivity up to 99:1 [1]. This performance starkly contrasts with non-functionalized octahydroindole, which lacks the necessary handle for such stereocontrolled transformations.

Asymmetric Synthesis Organocatalysis Yield and Selectivity

Provenance in an Industrial Process: A Validated Precursor for an Established API vs. Unvalidated Analogs

The (2S,3aS,7aS)-octahydroindole scaffold, from which the target methanol is derived, is the cornerstone intermediate for the blockbuster ACE inhibitor Perindopril, a multi-billion dollar pharmaceutical [1][2]. Its specific stereochemistry is critical for the drug's activity; the (2S,3aS,7aS) configuration is mandated in the final API [2]. A key industrial process couples (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester to form the Perindopril backbone [1]. The target methanol is a direct reduced form of this validated carboxylic acid, placing it within a well-established and high-value synthetic lineage that alternative isomers (e.g., 2R,3aR,7aR) or non-functionalized octahydroindoles cannot claim.

Pharmaceutical Intermediates Process Chemistry ACE Inhibitors

Derivatization Versatility: Access to Novel Chiral Ligand Architectures

The octahydroindole-imidazolone skeleton, which can be synthesized from the target methanol, has been employed to create a library of novel 'mantis-shaped' bifunctional chiral monodentate-type phosphine ligands [1]. These ligands exhibit characteristics such as a rigid backbone, high tunability, and air stability. In application, they have been proven to be a class of efficient chiral ligands for Pd-catalyzed asymmetric allylic substitution reactions, achieving high reactivity and enantioselectivity [1]. The target compound's hydroxymethyl handle is the key point of attachment for further elaboration into these sophisticated catalyst systems, providing a clear advantage over simpler octahydroindoles lacking this functionality.

Chiral Ligands Asymmetric Catalysis Palladium Catalysis

Validated Use Cases: Where [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol Delivers Unmatched Value


Synthesis of Perindopril and Related Cardiovascular APIs

This is the most established and high-volume application scenario. The target compound, or its closely related carboxylic acid, is an indispensable building block for the industrial synthesis of Perindopril, an ACE inhibitor used globally to treat hypertension and heart failure [1]. Its use in this validated process ensures compliance with stringent pharmacopoeial standards and minimizes the risk of process-related impurities. For any CRO or pharmaceutical manufacturer engaged in the Perindopril supply chain, this specific stereoisomer is a non-negotiable starting material.

Asymmetric Organocatalysis and Method Development

The compound's high stereochemical purity and bifunctional nature make it an ideal starting material for the development of novel chiral organocatalysts. Its demonstrated ability to facilitate Michael addition reactions with up to 98% ee and 99:1 cis/trans selectivity [2] validates its utility in building complex, enantiopure molecules. It is therefore a valuable tool for academic and industrial laboratories focused on inventing new catalytic asymmetric transformations.

Design and Synthesis of Advanced Chiral Ligands

The rigid and stereochemically defined octahydroindole core, equipped with the reactive hydroxymethyl group, serves as a privileged scaffold for constructing advanced chiral ligands. Its proven role as a precursor to highly efficient 'mantis-shaped' phosphine ligands for palladium catalysis [3] highlights its potential in this area. Researchers in catalysis can leverage this compound to develop and patent new ligand families with unique steric and electronic properties, leading to enhanced performance in asymmetric synthesis.

Quality Control and Reference Standards for Stereochemical Analysis

Given the critical importance of stereochemistry for downstream applications, this compound, with its three defined chiral centers, is an ideal reference standard for developing and validating analytical methods (e.g., chiral HPLC, SFC, NMR) [4]. It can be used to ensure the stereochemical purity of other octahydroindole intermediates and to accurately identify and quantify diastereomeric impurities in complex reaction mixtures, which is essential for both process development and regulatory filing.

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